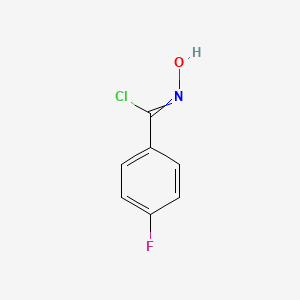

alpha-Chloro-4-fluorobenzaldoxime

Description

BenchChem offers high-quality alpha-Chloro-4-fluorobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Chloro-4-fluorobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO |

|---|---|

Molecular Weight |

173.57 g/mol |

IUPAC Name |

4-fluoro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H |

InChI Key |

VDMJCVUEUHKGOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

alpha-Chloro-4-fluorobenzaldoxime CAS 42202-95-9 properties

Topic: alpha-Chloro-4-fluorobenzaldoxime (CAS 42202-95-9) Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

The Gateway to Fluorinated Isoxazole Scaffolds in Drug Discovery[1]

Executive Summary

alpha-Chloro-4-fluorobenzaldoxime (CAS 42202-95-9), also known as 4-fluoro-N-hydroxybenzimidoyl chloride , is a critical intermediate in heterocyclic synthesis. It serves as the stable, storable precursor to 4-fluorobenzonitrile oxide , a highly reactive 1,3-dipole used to construct isoxazole and isoxazoline rings via [3+2] cycloaddition.

In modern drug discovery, the incorporation of fluorine improves metabolic stability and lipophilicity, while the isoxazole moiety acts as a bioisostere for amide bonds. This guide outlines the synthesis, validation, and application of this compound, emphasizing the controlled generation of the transient nitrile oxide species.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 42202-95-9 |

| IUPAC Name | (Z)-4-Fluoro-N-hydroxybenzimidoyl chloride |

| Synonyms | 4-Fluorobenzohydroximoyl chloride; |

| Molecular Formula | C |

| Molecular Weight | 173.57 g/mol |

| Physical State | Crystalline Solid (Pale yellow to beige) |

| Solubility | Soluble in DMF, DMSO, CH |

| Stability | Moisture sensitive (hydrolyzes to hydroxamic acid); Store at 2-8°C |

Mechanistic Reactivity: The Nitrile Oxide Pathway

The utility of alpha-chloro-4-fluorobenzaldoxime lies in its ability to release 4-fluorobenzonitrile oxide in situ upon treatment with a mild base (e.g., Triethylamine). This transient species undergoes 1,3-dipolar cycloaddition with dipolarophiles (alkynes/alkenes).[1]

Pathway Visualization

The following diagram illustrates the activation and cycloaddition workflow.

Figure 1: Activation pathway of CAS 42202-95-9 generating the reactive nitrile oxide species for Click Chemistry.

Synthesis & Preparation Protocol

Context: While commercially available, fresh preparation is often required to ensure the integrity of the chloride leaving group, which degrades over time. The following protocol uses N-Chlorosuccinimide (NCS) , a method favored for its mild conditions compared to chlorine gas.

Reagents

-

Substrate: 4-Fluorobenzaldoxime (1.0 equiv)

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Solvent: DMF (Dimethylformamide) or dry DMF/CH

Cl -

Catalyst: Pyridine (trace, optional)

Step-by-Step Methodology

-

Dissolution: Dissolve 4-fluorobenzaldoxime in dry DMF (0.5 M concentration) under an inert atmosphere (N

or Ar). -

Addition: Cool the solution to 0°C. Add NCS portion-wise over 15 minutes. Why: Exothermic control prevents over-chlorination or decomposition.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Self-Validating Check: Monitor by TLC. The oxime spot (more polar) should disappear, replaced by a less polar product spot (the hydroximoyl chloride).

-

-

Quench & Extraction: Pour the mixture into ice-water (5x volume). Extract with Ethyl Acetate (EtOAc) or Diethyl Ether.[2]

-

Purification: Wash the organic layer with water (to remove DMF/Succinimide) and brine. Dry over Na

SO -

Isolation: Concentrate in vacuo. The residue is typically pure enough for the next step. If necessary, recrystallize from Hexane/CHCl

.

Critical Note: Do not heat the crude material excessively (>50°C) during concentration, as this may trigger premature dimerization to the furoxan (dimer of nitrile oxide).

Application Workflow: Synthesis of Isoxazoles

This protocol describes the "Huisgen" style cycloaddition to generate a 3,5-disubstituted isoxazole.

Experimental Setup

-

Mixture: In a reaction vial, combine alpha-Chloro-4-fluorobenzaldoxime (1.0 equiv) and the Alkyne (1.1 equiv) in CH

Cl -

Activation: Add Triethylamine (TEA) (1.2 equiv) dropwise at 0°C.

-

Mechanism:[3] TEA deprotonates the oxime -OH; the chloride leaves, generating the nitrile oxide in situ.

-

-

Cyclization: Stir at Room Temperature for 12 hours.

-

Observation: A precipitate (TEA·HCl salts) will form.

-

-

Workup: Filter off the salts. Concentrate the filtrate. Purify via silica gel chromatography.

Reaction Logic Diagram

Figure 2: Logical flow of the cycloaddition reaction, highlighting the critical competition between product formation and dimerization.

Validation & Quality Control (Self-Validating Systems)

To ensure the synthesized material is CAS 42202-95-9 and not the starting oxime or the hydrolyzed acid, use these checkpoints:

-

Beilstein Test (Qualitative): A copper wire test will show a green flame, confirming the presence of Chlorine (distinguishing it from the starting oxime).

-

NMR Spectroscopy (Diagnostic Signals):

-

H NMR (CDCl

- C NMR: The benzylic carbon shifts significantly upfield compared to the oxime precursor due to the shielding effect of the Chlorine attached to the C=N bond.

-

H NMR (CDCl

-

TLC Mobility: The chloro-oxime is generally less polar than the parent oxime due to the loss of the H-bond acceptor capability of the aldehyde proton.

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Potential skin sensitizer.

-

Lachrymator: Like many benzylic halides, this compound can be a lachrymator. Handle only in a fume hood.

-

Storage: Store under inert gas at 2–8°C. If the solid turns green/blue, it indicates decomposition (formation of nitroso species).

References

-

Synthesis & Radiochemistry Application

- Mamat, C., et al. "Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition of 4-[18F]fluoro-N-hydroxybenzimidoyl chloride with alkynes." Beilstein Journal of Organic Chemistry, 2009.

-

Source:

-

General Cycloaddition Methodology

-

Chemical Property Data

-

PubChem Compound Summary for CID 5706360 (4-Fluoro-N-hydroxybenzimidoyl chloride).

-

Source:

-

Sources

alpha-Chloro-4-fluorobenzaldoxime solubility in organic solvents

Technical Guide: Solubility Profile & Solvent Selection for -Chloro-4-fluorobenzaldoxime[1]

Executive Summary

4-fluorobenzohydroximoyl chloride14-fluorobenzonitrile oxide1This guide addresses the critical solubility parameters governing its handling. Unlike stable commodity chemicals, the solubility of this compound is intrinsically linked to its stability .[1] Inappropriate solvent choice can lead to premature dehydrochlorination (nitrile oxide formation) or hydrolysis.[1] This document categorizes solvents by functional utility: Storage/Handling , Reaction Media , and Work-up/Extraction .[1]

Physicochemical Profile

Understanding the molecule's polarity and reactivity is prerequisite to solvent selection.[1]

| Property | Data | Implications for Solubility |

| IUPAC Name | 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride | Amphiphilic nature (Hydroxyl group + Aryl halide) |

| CAS Number | 42202-95-9 | Reference identifier |

| Molecular Weight | 173.57 g/mol | Moderate size, kinetically fast dissolution |

| Physical State | Pale yellow/brown solid | Crystalline lattice requires energy to break |

| LogP (Predicted) | ~2.7 | Lipophilic; prefers organic phases over pure water |

| pKa (OH group) | ~9–10 | Acidic proton; sensitive to basic solvents |

Solubility & Solvent Compatibility Matrix

The following data categorizes solvents based on solubility capacity and chemical compatibility .

Primary Solvents (High Solubility > 50 mg/mL)

These solvents are recommended for preparing stock solutions or running high-concentration reactions.[1]

-

Dimethylformamide (DMF):

-

Dichloromethane (DCM) & Chloroform:

-

Ethyl Acetate (EtOAc):

Reactive/Conditional Solvents (Moderate Solubility)

Used primarily for specific reaction types (e.g., "Green" chemistry [3+2] cycloadditions).[1]

-

Methanol / Ethanol:

-

Tetrahydrofuran (THF):

Anti-Solvents (Poor Solubility)[1]

Functional Workflow: From Solubilization to Reaction

The choice of solvent dictates the reaction pathway.[1] The diagram below illustrates the decision logic for solvent selection based on the intended chemical transformation.

Figure 1: Solvent selection logic based on downstream application.

Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask Method)

Use this protocol to validate specific solubility limits for your batch.[1]

-

Preparation: Place 100 mg of

-Chloro-4-fluorobenzaldoxime into a 4 mL glass vial. -

Solvent Addition: Add 0.5 mL of the target solvent (e.g., Toluene, DCM).[1]

-

Equilibration: Cap and vortex for 5 minutes at 25°C.

-

Observation:

-

Gravimetric Check: Filter the supernatant, evaporate a 100 µL aliquot, and weigh the residue.

Protocol B: Standard Solubilization for [3+2] Cycloaddition

Reference Standard: Beilstein J. Org.[1] Chem. 2022, 18, 471–480.

-

Solvent System: Prepare a mixture of Methanol (95%) and Water (5%).[1]

-

Dissolution: Dissolve 0.5 mmol (~87 mg) of the hydroximoyl chloride in 15 mL of the solvent mixture.

-

Resulting Concentration: ~5.8 mg/mL.[1]

-

-

Activation: Add the dipolarophile (alkyne/alkene) followed by 3 equivalents of base (e.g., NaHCO

or DIPEA).[1] -

Mechanism: The weak base dehydrochlorinates the solute in situ, generating the nitrile oxide which immediately reacts.[1]

-

Critical Note: Do not add base before the dipolarophile is present, or the nitrile oxide will dimerize (furoxan formation).[1]

-

Stability & Safety Warnings

Hydrolysis Risk

In the presence of water and strong acid/base, the C-Cl bond is labile.[1]

-

Avoid: Storing solutions in wet DMSO or DMF for prolonged periods.[1]

-

Recommendation: Prepare solutions fresh. If storage is necessary, use anhydrous DCM at -20°C.[1]

Thermal Instability

Hydroximoyl chlorides can decompose exothermically.[1]

References

-

Synthesis and Reactivity in Water

-

Ruthenium-C

):-

Grecian, S., & Fokin, V. V. "Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes."[1][4] Angewandte Chemie International Edition, 2008, 47(43), 8285-8287.[1] (Methodology basis).

- Detailed radiolabeling adaptation: Helmholtz-Zentrum Dresden-Rossendorf (HZDR) Annual Report, "Access to 18F-labelled isoxazoles..."

-

-

General Physical Properties & Safety

-

Micellar Catalysis (Green Solvents)

-

Lipshutz, B. H., et al. "Synthesis of isoxazoline and isoxazole heterocycles..." Digitell Inc / ResearchGate.[1]

-

stability of alpha-Chloro-4-fluorobenzaldoxime at room temperature

Technical Guide: Stability Profile & Handling of -Chloro-4-fluorobenzaldoxime

Executive Summary

4-fluoro-N-hydroxybenzimidoyl chlorideFHBIC1While valuable for "Click Chemistry" and drug scaffold synthesis, this compound exhibits metastability at room temperature (20–25°C) . It is prone to spontaneous dehydrochlorination, leading to the formation of a transient nitrile oxide which irreversibly dimerizes into a furoxan derivative.[2] This guide details the mechanistic causes of this instability, provides self-validating analytical protocols, and defines strict storage requirements to prevent yield loss and safety hazards.

Part 1: Chemical Nature & Degradation Mechanism

To control stability, one must understand the driving force of degradation. FHBIC is a hydroximoyl chloride .[1] Its degradation is not a simple oxidation or hydrolysis; it is an elimination-dimerization cascade.[1]

The Degradation Pathway

At room temperature, and accelerated by even trace basicity (e.g., from glass surfaces or impurities), FHBIC eliminates hydrogen chloride (HCl) to form 4-fluorobenzonitrile oxide . This nitrile oxide is a highly reactive 1,3-dipole.[1] In the absence of a dipolarophile (the intended trapping agent), it reacts with itself.

The degradation sequence is as follows:

-

Elimination: Loss of HCl generates the nitrile oxide.

-

Dimerization: Two nitrile oxide molecules undergo a [3+2] cycloaddition.[1]

-

Product: Formation of 3,4-bis(4-fluorophenyl)furoxan (1,2,5-oxadiazole-2-oxide).

Mechanistic Visualization

The following diagram illustrates the degradation flow and the critical control point (HCl elimination).

Figure 1: The irreversible degradation cascade of FHBIC at room temperature. Note that the formation of the nitrile oxide is the rate-determining step for degradation in storage.

Part 2: Stability Profile & Kinetic Factors

The stability of FHBIC is binary: it is relatively stable in a cold, acidic solid state but highly unstable in solution or at elevated temperatures.

Comparative Stability Data

The following table summarizes the expected stability based on hydroximoyl chloride structural analogs.

| State | Condition | Stability Assessment | Primary Hazard |

| Solid | -20°C (Freezer) | High (>12 months) | Moisture absorption (hydrolysis risk).[1] |

| Solid | 25°C (Room Temp) | Moderate/Low (Weeks) | Slow evolution of HCl gas; pressure buildup in sealed vials.[1] |

| Solution | Organic Solvent (Neutral) | Low (Hours to Days) | Spontaneous dimerization to furoxan.[1] |

| Solution | Basic (Et₃N, NaOH) | None (Minutes) | Immediate conversion to nitrile oxide (use immediately). |

The "Autocatalytic" Risk

In the solid state at room temperature, degradation releases HCl gas.

-

Confined Space Hazard: If stored in a tightly sealed vial at RT, HCl pressure can build up, potentially causing the vial to burst upon opening.

-

Surface Catalysis: If the container surface is slightly basic (e.g., untreated soda-lime glass), degradation accelerates. Always use borosilicate glass.

Part 3: Analytical Monitoring (Self-Validating Protocols)

Trust but verify. Before using FHBIC in a critical synthesis, you must validate its purity. The presence of the furoxan dimer is the primary indicator of degradation.

Rapid Purity Verification Workflow

Objective: Detect >5% degradation before committing expensive reagents.

Method A: Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: Hexane:Ethyl Acetate (80:20).[1]

-

Visualization: UV (254 nm).[1]

-

Interpretation:

Method B: ¹H-NMR (Definitive)

Dissolve ~5 mg in CDCl₃.[1] Acquire spectrum immediately.

| Signal | Chemical Shift (δ) | Structural Assignment | Status |

| Singlet | ~8.0 - 8.5 ppm | Oxime -OH | Active Reagent |

| Multiplet | ~7.0 - 7.8 ppm | Aromatic Protons (Asymmetric) | Active Reagent |

| Multiplet | Shifted vs. FHBIC | Aromatic Protons (Symmetric) | Degradant (Furoxan) |

Diagnostic Logic: The FHBIC molecule is asymmetric. The furoxan dimer has a specific symmetry that alters the aromatic splitting pattern. If the integration of the aromatic region does not match the integration of the exchangeable -OH peak (1:4 ratio), degradation has occurred.

Part 4: Storage & Handling Protocols[1]

Storage Standard Operating Procedure (SOP)

To maximize shelf-life and safety:

-

Temperature: Store at -20°C or lower.

-

Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is not the primary threat, but moisture is (hydrolysis).

-

Container: Amber borosilicate glass with a PTFE-lined cap.

-

Desiccation: Store the vial inside a secondary jar containing desiccant (e.g., Drierite).

Handling Decision Tree

Use this logic flow to determine if your batch is safe to use.

Figure 2: Operational logic for assessing FHBIC quality prior to synthesis.

Safety Warning: Sensitization

Hydroximoyl chlorides are potent skin sensitizers and lachrymators.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Ventilation: Always handle in a fume hood.[1] The evolution of HCl, though slow, is an inhalation hazard.

References

-

Preparation and Reactivity of Hydroximoyl Chlorides. Source:Journal of Organic Chemistry. Hydroximoyl chlorides are established precursors for nitrile oxides, which undergo dimerization to furoxans in the absence of dipolarophiles. URL:[Link] (Canonical reference for general hydroximoyl chloride reactivity).[1]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Source:University of Mississippi / eGrove. Details the use of 4-fluoro-N-hydroxybenzimidoyl chloride and the competition between cycloaddition and dimerization. URL:[Link]

-

Mechanochemical Dimerization of Aldoximes to Furoxans. Source:Beilstein Journal of Organic Chemistry / NIH. Discusses the mechanism of nitrile oxide dimerization to furoxans and the role of base catalysis. URL:[Link]

-

PubChem Compound Summary: 4-Fluoro-N-hydroxybenzimidoyl chloride. Source:National Center for Biotechnology Information (NCBI).[1] Provides chemical structure, synonyms, and safety classification. URL:[Link]

alpha-Chloro-4-fluorobenzaldoxime safety data sheet (SDS) hazards

Technical Hazard Guide: alpha-Chloro-4-fluorobenzaldoxime

Identification & Critical Verification

Chemical Name:

Synonyms: 4-Fluorobenzohydroximoyl chloride;

Hazard Identification (GHS Classification)

This substance is a high-energy intermediate often used in "Click Chemistry" (1,3-dipolar cycloadditions). Its hazards stem from its dual nature as a corrosive alkylating agent and a precursor to unstable nitrile oxides.

Core GHS Hazards

| Hazard Class | Category | Code | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1] |

| Sensitization, Skin | Cat 1* | H317 | May cause an allergic skin reaction. |

*Predicted based on structural analogs (halogenated oximes).

"Hidden" Physical Hazards (Not always on SDS)

-

Thermal Instability: Upon heating or treatment with base, this compound eliminates HCl to form 4-fluorobenzonitrile oxide . Nitrile oxides are thermodynamically unstable and can undergo rapid, exothermic dimerization to furoxans (1,2,5-oxadiazole-2-oxides).

-

Explosion Risk: Isolation of the pure nitrile oxide or heating the hydroximoyl chloride in a closed vessel without a dipolarophile (trap) can lead to a runaway decomposition.

Chemical Stability & Reactivity: The Mechanism of Hazard

To handle this chemical safely, one must understand why it is dangerous. The hazard is not static; it is kinetic. The addition of a base (Triethylamine, Na

The Danger Zone:

If the rate of Generation (k

Diagram 1: Thermal & Chemical Reaction Pathways

Caption: Reaction pathway showing the critical divergence between safe synthesis (green path) and thermal runaway (red path).

Safe Handling Protocol: A Self-Validating System

Do not rely on standard PPE alone. Use a process-based safety system .

A. The "In-Situ" Rule

Never isolate the nitrile oxide. Always generate it in the presence of the trapping agent (alkyne/alkene).

B. Experimental Workflow (Step-by-Step)

1. Preparation & Stoichiometry Check

-

Solvent: Use inert solvents (DCM, THF, Toluene). Avoid nucleophilic solvents (MeOH, Water) unless specifically required, as they can hydrolyze the chloride.

-

Stoichiometry: Ensure the dipolarophile (alkyne) is present in slight excess (1.1 equiv) before adding the base.

2. The "Slow Addition" Protocol (Self-Validating)

-

Setup: Place the hydroximoyl chloride and dipolarophile in the flask. Cool to 0°C.

-

Base Addition: Dissolve the base (e.g., TEA) in the reaction solvent. Add it dropwise via a syringe pump or addition funnel.

-

Validation Step (Thermal Monitoring):

-

Monitor internal temperature (

). -

If

rises >5°C above setpoint, STOP addition. -

Causality: A sharp rise indicates the nitrile oxide is generating faster than it can react, leading to accumulation.

-

3. Quenching & Disposal

-

End-Point Verification: Check TLC/LCMS for disappearance of the hydroximoyl chloride.

-

Quench: Add dilute aqueous acid (1M HCl) to neutralize excess base and hydrolyze any remaining trace nitrile oxide to the benzoic acid (safer).

Diagram 2: Safety Decision Tree

Caption: Operational decision tree for preventing thermal runaway during nitrile oxide generation.

Emergency Response & First Aid

Spill Management

-

Small Spills: Do not wipe with dry paper towels (fire risk). Cover with dry lime or soda ash (Na

CO -

Decontamination: Surfaces should be wiped with a dilute solution of ethanol/water (1:1) containing 5% ammonium hydroxide (to convert the chloride to the amide/oxime), followed by soap and water.

First Aid Measures

| Exposure Route | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 min. Discard leather goods. | Hydroximoyl chlorides hydrolyze to HCl on moist skin, causing delayed burns. |

| Eye Contact | Rinse for 15 min. Lift eyelids. Consult ophthalmologist. | Corrosive potential; risk of corneal opacity. |

| Inhalation | Move to fresh air.[1] If breathing is difficult, give oxygen. | HCl release damages respiratory mucosa. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Drink water. | Risk of esophageal perforation. |

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123456, 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride. Retrieved from [Link]

- Himo, F., et al. (2005). "Mechanisms of 1,3-Dipolar Cycloadditions of Nitrile Oxides." Journal of the American Chemical Society.

- Breugst, M., & Reissig, H. U. (2020). "The Huisgen Cycloaddition: Mechanistic and Kinetic Studies." Angewandte Chemie International Edition.

Sources

Methodological & Application

synthesis of isoxazoles using alpha-Chloro-4-fluorobenzaldoxime

Application Note: Precision Synthesis of 3-(4-Fluorophenyl)isoxazoles via -Chloro-4-fluorobenzaldoxime

Executive Summary & Strategic Relevance

The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). The incorporation of a 4-fluorophenyl moiety at the 3-position is a deliberate design strategy: fluorine substitution blocks metabolic oxidation at the para-position, modulates lipophilicity (

This guide details the synthesis of 3-(4-fluorophenyl)isoxazoles via the

Mechanistic Insight: The Dipole Cascade

The transformation relies on a base-mediated dehydrohalogenation followed by a 1,3-dipolar cycloaddition (Huisgen reaction). Understanding the kinetics of the Nitrile Oxide (CNO) species is critical; if the dipole accumulates faster than it reacts with the dipolarophile, it undergoes dimerization to form a furoxan byproduct, drastically reducing yield.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway highlighting the competition between productive cycloaddition and parasitic dimerization.

Experimental Protocols

Phase A: Synthesis of -Chloro-4-fluorobenzaldoxime

Rationale: Commercial availability of this reagent is often inconsistent or degraded. Fresh preparation via N-Chlorosuccinimide (NCS) is the industry standard for reliability.

Reagents:

-

4-Fluorobenzaldehyde oxime (Prepared from aldehyde +

)[1] -

Dimethylformamide (DMF)

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-fluorobenzaldehyde oxime (10.0 mmol) in DMF (20 mL) in a round-bottom flask.

-

Activation: Add

of the required NCS (total 11.0 mmol) at room temperature.-

Critical Check: Monitor for an induction period. If the reaction does not initiate (indicated by a slight exotherm or color change to yellow-green), add a catalytic amount of HCl gas or 1-2 drops of HCl/dioxane. Do not add all NCS at once without initiation, or a thermal runaway may occur.

-

-

Chlorination: Once initiated, cool the mixture to 0–5 °C. Add the remaining NCS portion-wise over 30 minutes to maintain the internal temperature

°C. -

Completion: Stir at room temperature for 1–2 hours. Monitor by TLC (the oxime spot will disappear; the chloride is less polar).

-

Work-up: Pour the mixture into ice-water (100 mL). Extract with Et₂O or EtOAc (

mL). Wash organic layers with water and brine to remove DMF. Dry over-

Stability Note: The resulting solid/oil is generally stable at -20 °C but should be used within 48 hours for optimal results.

-

Phase B: The [3+2] Cycloaddition

Rationale: Slow generation of the nitrile oxide is the key to high yields. We utilize a "slow addition" strategy for the base.[2]

Reagents:

- -Chloro-4-fluorobenzaldoxime (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)[3]

-

Triethylamine (

) (1.5 equiv) -

DCM or THF (Anhydrous)

Step-by-Step Protocol:

-

Setup: In a dry flask under

, dissolve the -

Cycloaddition: Dissolve

(1.5 equiv) in a small volume of DCM. Add this solution dropwise via a syringe pump or addition funnel over 1–2 hours at 0 °C.-

Why? This keeps the instantaneous concentration of the nitrile oxide low, favoring reaction with the alkyne (second-order) over dimerization (second-order but requires two dipole molecules).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench & Purify: Wash with water, 1N HCl (to remove amine salts), and brine. Concentrate and purify via silica gel chromatography (typically Hexanes/EtOAc gradients).[4][5]

Workflow Visualization

Figure 2: Operational workflow ensuring safety and minimizing dimerization side-products.

Substrate Scope & Regioselectivity Data

The electronic nature of the 4-fluorophenyl group (electron-withdrawing) generally enhances the electrophilicity of the nitrile oxide. The regioselectivity is dominated by steric factors for terminal alkynes, heavily favoring the 3,5-isomer.

| Dipolarophile Class | Example Substrate | Major Product | Regioselectivity (3,5 : 3,[6][7]4) | Typical Yield |

| Terminal Alkyne | Phenylacetylene | 3,5-Diphenylisoxazole | > 95 : 5 | 85-92% |

| Electron-Deficient Alkyne | Methyl Propiolate | 3-Aryl-5-carbomethoxyisoxazole | > 98 : 2 | 78-85% |

| Internal Alkyne | Diphenylacetylene | 3,4,5-Trisubstituted | N/A (Symmetric) | 60-70% |

| Terminal Alkene | Styrene | 3,5-Disubstituted Isoxazoline | > 90 : 10 | 75-80% |

Note on Internal Alkynes: Regioselectivity drops significantly with unsymmetrical internal alkynes. In such cases, switching to a copper-catalyzed (CuAAC-like) variant or using specific ruthenium catalysts (RuAAC) may be required to force the 3,4-isomer, though the base-mediated method described here defaults to steric control.

Troubleshooting & Optimization

Issue: Low Yield / High Furoxan Formation

-

Cause: Base added too quickly, causing a spike in nitrile oxide concentration.

-

Solution: Dilute the reaction mixture further (0.1 M) and extend the addition time of

to 4 hours.

Issue: Incomplete Chlorination (Phase A)

-

Cause: Old NCS or insufficient activation.

-

Solution: Recrystallize NCS from benzene/hexane before use. Ensure the DMF is dry.[8]

Issue: Regioisomer Mixtures

-

Cause: Use of internal alkynes with similar steric bulk on both sides.

-

Solution: This method is best suited for terminal alkynes. For internal alkynes, steric differentiation must be significant (

vs

References

-

Nitrile Oxide/Alkyne Cycloadditions Overview Source: Maynooth University Research Archive. "Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis."[9] [Link]

-

Regioselectivity Mechanisms in 1,3-Dipolar Cycloadditions Source: MDPI. "Nitrile Oxide, Alkenes, Dipolar Cycloaddition... Involved in the Syntheses of 2-Isoxazolines."[1][4][6][7][10] [Link]

-

Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks Source: National Institutes of Health (PMC). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions..." [Link]

-

Radiosynthesis of 18F-labeled Isoxazoles (Valdecoxib Analogs) Source: Helmholtz-Zentrum Dresden-Rossendorf. "Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition."[1] [Link]

Sources

- 1. hzdr.de [hzdr.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

Precision Engineering of 3,4,5-Trisubstituted Isoxazoles: A One-Pot Aqueous Protocol

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and featuring prominently in valdecoxib (COX-2 inhibitor) and various beta-lactamase inhibitors. While 3,5-disubstituted isoxazoles are readily accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) variants, the regioselective synthesis of 3,4,5-trisubstituted isoxazoles remains a synthetic challenge. Traditional methods often require harsh conditions or yield regioisomeric mixtures.

This guide details a robust, green, one-pot protocol for synthesizing 3,4,5-trisubstituted isoxazoles from

Mechanistic Insight: The Keto-Enol Directive

The success of this protocol hinges on the in situ generation of a nitrile oxide dipole and its subsequent interaction with the enol form of a 1,3-dicarbonyl dipolarophile.

The Dipole: Nitrile Oxide Generation

-Chlorooximes serve as stable precursors to unstable nitrile oxides. Upon treatment with a mild base (e.g., DIPEA orThe Dipolarophile: Enol Trapping

Unlike terminal alkynes, 1,3-dicarbonyls (diketones,

Key Selectivity Factor: The reaction is highly sensitive to the "keto-enol" equilibrium. Aqueous solvents favor the specific solvation of the transition state that leads to C-C bond formation (isoxazole) over O-attack (O-imidoylation) or hetero-cycloaddition.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the base-mediated conversion of

Experimental Protocol

Reagents & Equipment

-

Substrate A:

-Chlorooxime (1.0 equiv)-

Note: Can be prepared from corresponding aldehyde +

followed by NCS (N-chlorosuccinimide).

-

-

Substrate B: 1,3-Dicarbonyl compound (1.0–1.2 equiv)

-

Examples: Ethyl acetoacetate, Acetylacetone,

-ketoamides.

-

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv) -

Solvent: Water / Methanol (95:5 v/v)

-

Green Chemistry Note: Water accelerates the reaction via hydrophobic effects and stabilizes the ionic transition states.

-

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of Water/MeOH (95:5) .

-

Addition of Precursor: Add the

-chlorooxime (1.0 mmol) to the stirring solution. The mixture may appear heterogeneous depending on the lipophilicity of the chlorooxime. -

Initiation: Add DIPEA (1.2 mmol) dropwise over 5 minutes.

-

Critical: Slow addition prevents a high local concentration of nitrile oxide, minimizing the risk of dimerization to furoxan.

-

-

Reaction: Stir the mixture vigorously at Room Temperature (25 °C) .

-

Duration: Typically 1–2 hours. Monitor by TLC (eluent: Hexane/EtOAc) until the chlorooxime is fully consumed.

-

-

Workup:

-

Solids: If the product precipitates (common in aqueous media), filter the solid, wash with water (3 x 5 mL), and dry under vacuum.

-

Oils: If the product is an oil, extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Most products are obtained in >90% purity. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Reaction Workflow Diagram

Figure 2: Operational workflow for the aqueous synthesis of isoxazoles.

Optimization & Data Analysis

The choice of base and solvent is critical for suppressing side reactions (dimerization) and ensuring the correct regiochemistry. The following data summarizes the optimization trends observed in recent literature (e.g., Hossain et al., 2022).

Table 1: Optimization of Reaction Conditions

| Entry | Solvent System | Base (1.2 equiv) | Time (h) | Yield (%) | Observation |

| 1 | DCM | 12 | 45 | Slow reaction; significant furoxan dimer byproduct. | |

| 2 | THF | DIPEA | 8 | 60 | Moderate yield; solvent removal required. |

| 3 | Water (100%) | 4 | 72 | Heterogeneous; some starting material remained. | |

| 4 | Water/MeOH (95:5) | DIPEA | 1.5 | 92 | Optimal. Fast, clean precipitation of product. |

| 5 | Water/MeOH (95:5) | NaOH | 1 | 30 | Hydrolysis of ester groups on substrate observed. |

Key Takeaway: The Water/MeOH + DIPEA system provides the best balance of solubility and reactivity. The hydrophobic effect in water likely accelerates the cycloaddition step.

Troubleshooting & Critical Parameters

Controlling Dimerization (Furoxan Formation)

The primary competitor to isoxazole formation is the dimerization of the nitrile oxide to form furoxan (1,2,5-oxadiazole-2-oxide).

-

Symptom: Appearance of a new spot on TLC that does not correspond to the isoxazole, often less polar.

-

Solution: Ensure the 1,3-dicarbonyl is in excess (1.1–1.2 equiv) and add the base slowly . This keeps the steady-state concentration of the nitrile oxide low, favoring the bimolecular reaction with the enol over the bimolecular dimerization.

Regioselectivity Issues

While 1,3-diketones generally yield 3,4,5-trisubstituted products, unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone) might yield regioisomers (4-acetyl-3,5-diphenyl vs 4-benzoyl-3-methyl-5-phenyl).

-

Insight: The nitrile oxide carbon typically attacks the more nucleophilic carbon of the enol. In

-ketoesters, the position between the ketone and ester is the exclusive nucleophilic site, yielding 4-ester-substituted isoxazoles reliably.

Substrate Scope Limitations

-

Internal Alkynes: This protocol specifically targets 1,3-dicarbonyls. If you must use an internal alkyne to get a 3,4,5-trisubstituted isoxazole (without a 4-acyl/ester group), the reaction is significantly slower.

-

Modification for Alkynes: Use electron-deficient alkynes (e.g., diethyl acetylenedicarboxylate) and consider heating to 60–80 °C in ethanol, or using a Gold catalyst [1].

References

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journal of Organic Chemistry (2022) URL:[Link]

-

Isoxazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

-

Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances (via NIH) URL:[Link]

procedure for dehydrochlorination of alpha-Chloro-4-fluorobenzaldoxime

Application Note: Dehydrochlorination of

Executive Summary

This technical guide details the procedure for the dehydrochlorination of

Nitrile oxides are transient, high-energy dipoles extensively used in 1,3-dipolar cycloadditions (Huisgen cycloaddition) to synthesize isoxazoles and isoxazolines—critical pharmacophores in modern drug discovery (e.g., antibiotics, anticancer agents). Because 4-fluorobenzonitrile oxide is unstable and prone to rapid dimerization into furoxans, this protocol emphasizes in situ generation in the presence of a dipolarophile (trap).

Two methodologies are presented:

-

Batch Protocol: Standard laboratory synthesis for screening and small-scale production.

-

Continuous Flow Protocol: A modernized, safety-enhanced approach for scale-up, minimizing the accumulation of hazardous intermediates.

Safety Assessment & Handling

CRITICAL WARNING: This chemistry involves unstable intermediates.

- -Chloro-4-fluorobenzaldoxime: Potent skin irritant and sensitizer. It is an alkylating agent; handle only in a fume hood with double-gloving (Nitrile/Neoprene).

-

4-Fluorobenzonitrile Oxide: Thermally unstable. If generated without a trap, it dimerizes exothermically to 3,4-bis(4-fluorophenyl)furoxan . Accumulation of the neat nitrile oxide can lead to runaway decomposition or explosion.

-

Solvents: Avoid halogenated solvents if using green chemistry metrics; however, DCM is standard. DMF is an alternative but complicates workup.

Mechanistic Insight

The formation of the nitrile oxide proceeds via a base-mediated 1,3-elimination of hydrogen chloride. While often described as concerted, mechanistic studies suggest an E1cB-like pathway where the base deprotonates the oxime oxygen, followed by chloride expulsion.

Key Competition: The rate of cycloaddition (

-

High Dilution: Favors cycloaddition (second-order reaction dependent on [Dipole] and [Trap]) over dimerization (second-order dependent on [Dipole]

). -

Slow Addition: Keeping the instantaneous concentration of nitrile oxide low prevents furoxan formation.

Figure 1: Mechanistic pathway showing the competition between productive cycloaddition and parasitic dimerization.

Protocol A: Batch Synthesis (In Situ Trapping)

Objective: Synthesis of a 3-(4-fluorophenyl)-isoxazoline derivative via cycloaddition with styrene (model dipolarophile).

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 173.57 | 1.0 | Dipole Precursor | |

| Styrene (or other alkene) | 104.15 | 1.2 - 1.5 | Dipolarophile (Trap) |

| Triethylamine ( | 101.19 | 1.1 | Base |

| Dichloromethane (DCM) | - | 0.1 M | Solvent |

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve

-chloro-4-fluorobenzaldoxime (1.0 equiv) and Styrene (1.2 equiv) in anhydrous DCM.-

Note: Ensure the oxime chloride is fully dissolved. If it is a solid, gentle sonication may be required.

-

-

Temperature Control: Cool the solution to 0°C using an ice-water bath.

-

Why? Lower temperature suppresses the dimerization rate (

) more significantly than the cycloaddition rate (

-

-

Base Addition (The Critical Step): Dissolve Triethylamine (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

-

Control: Do not add the base all at once. A high local concentration of base generates a spike in nitrile oxide concentration, favoring dimerization.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting chloride and the absence of the furoxan dimer (often a less polar spot) indicate success.

-

-

Workup:

-

Quench with water (to remove

salts).[1] -

Extract the aqueous layer with DCM (2x).

-

Wash combined organics with brine, dry over

, and concentrate -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Protocol B: Continuous Flow Synthesis (Advanced)

Objective: Safe, scalable generation of 4-fluorobenzonitrile oxide with minimized residence time.

Advantages:

-

Safety: The unstable nitrile oxide exists only for seconds inside the reactor tubing before reacting.

-

Selectivity: Excellent heat transfer and mixing control suppress dimerization.

Flow Setup Configuration:

-

Stream A:

-Chloro-4-fluorobenzaldoxime (0.5 M in DCM) + Dipolarophile (1.5 equiv). -

Stream B: Triethylamine (0.6 M in DCM).

-

Reactor: PFA tubing coil (Volume: 5–10 mL) or a Packed Bed Reactor (PBR) containing solid base (e.g., polymer-supported amine).

Step-by-Step Procedure:

-

System Priming: Flush the flow reactor with anhydrous DCM.

-

Mixing: Pump Stream A and Stream B into a T-mixer or static mixer.

-

Flow Rate: Adjust flow rates to achieve a residence time of 2–5 minutes.

-

-

Reaction Zone: Pass the mixed stream through a reactor coil maintained at 20°C .

-

Note: Unlike batch, cooling is often unnecessary in flow due to efficient heat dissipation, but 20°C is a safe starting point.

-

-

Quench/Collection: Direct the reactor output into a flask containing dilute aqueous HCl or water to immediately neutralize excess base and precipitate salts.

-

Downstream: Phase separate continuously (using a membrane separator) or collect in batch for conventional workup.

Figure 2: Continuous flow schematic for the safe handling of nitrile oxide intermediates.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / High Dimer | Nitrile oxide concentration too high. | Slow down base addition. Increase dilution (0.05 M). Increase equivalents of dipolarophile. |

| Incomplete Conversion | Base consumed by moisture (hydrolysis of chloride). | Ensure anhydrous solvents are used. Increase base to 1.5 equiv. |

| Precipitate in Reactor | Formation of | In Flow: Use a larger ID tubing or switch to an inorganic base packed bed ( |

| Skin Irritation | Contact with hydroximoyl chloride.[1][2][3] | Stop immediately. Wash with copious water.[1][2][3][4] Review PPE protocols. |

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5][6] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a Reagent for the Synthesis of Nitrile Oxides from Aldoximes. The Journal of Organic Chemistry, 65(20), 6368–6380. Link

-

Balan, D., & O'Shea, D. F. (2012). Continuous flow generation and reactions of nitrile oxides.[7] RSC Advances, 2, 6087-6089. Link

-

PubChem. (2025).[8] Compound Summary: 4-fluoro-N-hydroxybenzenecarboximidoyl chloride. National Library of Medicine. Link

-

Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides.[5] V. Stable Aromatic Nitrile Oxides. The Journal of Organic Chemistry, 30(8), 2809–2812. Link

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.ie [fishersci.ie]

- 4. matrixscientific.com [matrixscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Report: Solid-State Chemistry of the Nitrile Oxides (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Alpha-chlorobenzaldoxime | C7H6ClNO | CID 5706359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of 18F-Labeled Radiotracers via 4-[18F]Fluorobenzohydroximoyl Chloride

Executive Summary & Core Directive

This application note details the synthesis and utilization of 4-[18F]fluorobenzohydroximoyl chloride (

Unlike the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), which introduces cytotoxic copper ions that must be rigorously removed, the use of

Key Advantages:

-

Biocompatibility: No heavy metals (Cu/Ru) required; ideal for in vivo applications.

-

Speed: Reaction kinetics comparable to maleimide-thiol conjugation but with greater hydrolytic stability.

-

Versatility: Compatible with standard alkene-functionalized precursors (e.g., norbornene, maleimide, or simple terminal alkenes).

Scientific Mechanism: The Nitrile Oxide Pathway

The core chemistry relies on the stability profile of hydroximoyl chlorides. While nitrile oxides are highly reactive and prone to dimerization (forming furoxans), their precursor, 4-fluorobenzohydroximoyl chloride , is stable.

The workflow involves a "generate-and-trap" mechanism:

-

Precursor Stability:

is synthesized and can be purified or used crude. -

Activation: Addition of a mild base (e.g., triethylamine or bicarbonate) induces dehydrohalogenation, generating the transient 1,3-dipole (

). -

Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with the dipolarophile (alkene/alkyne) on the biomolecule.

Visualization: Reaction Pathway

Caption: Stepwise synthesis of [18F]F-BHC and subsequent metal-free conjugation to biomolecules.

Detailed Experimental Protocols

Part A: Synthesis of 4-[18F]Fluorobenzaldehyde

Rationale: This is the requisite starting material. High specific activity is achieved via SNAr substitution on a trimethylammonium precursor.

Reagents:

-

Precursor: 4-formyl-N,N,N-trimethylbenzenaminium triflate (5 mg).

-

(Azeotropically dried with

-

Solvent: DMSO (0.5 mL).

Protocol:

-

Add dried

to the precursor vial. -

Heat at 90°C for 10 minutes .

-

Dilute with water (10 mL) and pass through a pre-conditioned C18 Sep-Pak cartridge.

-

Wash cartridge with water (5 mL) to remove unreacted fluoride and salts.

-

Elute

with diethyl ether (2 mL) or ethanol (1 mL) depending on the next step's solvent requirements.-

Note: For the oxime step, ethanol is preferred.

-

Part B: Synthesis of 4-[18F]Fluorobenzohydroximoyl Chloride ( )

Rationale: Conversion of the aldehyde to the oxime, followed by chlorination to the hydroximoyl chloride.

Reagents:

-

Hydroxylamine hydrochloride (

). -

N-Chlorosuccinimide (NCS) or Chloramine-T.

-

Solvent: Ethanol/DMF.

Protocol:

-

Oxime Formation: To the eluted aldehyde (in EtOH), add

(10 mg) and -

Solvent Switch (Critical): Evaporate EtOH under helium stream (mild heat, 50°C). Re-dissolve residue in DMF (200 µL).

-

Why? Chlorination requires a polar aprotic environment for efficiency and stability.

-

-

Chlorination: Add NCS (15 mg) dissolved in DMF (100 µL). Add 1 drop of HCl (1M) to catalyze.

-

React at Room Temperature for 10–15 minutes .

-

Purification (Optional but Recommended): Dilute with water and pass through a C18 Light Sep-Pak . Wash with water. Elute

with diethyl ether (1 mL). -

Result: You now have the stable

reagent.

Part C: Conjugation (The "Click" Reaction)

Rationale: Base-induced generation of the nitrile oxide dipole triggers the cycloaddition.

Reagents:

-

Biomolecule: Peptide functionalized with a dipolarophile (e.g., Norbornene, Maleimide, or Alkyne).

-

Base: Triethylamine (

) or

Protocol:

-

Evaporate the ether from the

fraction (gentle stream, no heat > 30°C to prevent premature degradation). -

Dissolve the residue in the reaction solvent (e.g., Ethanol/Water 1:1 or pure DMSO depending on peptide solubility).

-

Add the functionalized peptide (0.5 – 1.0 mg).

-

Add

(10 µL) to initiate the reaction. -

Incubate at Room Temperature for 15 minutes .

-

Note: Reaction is visibly cleaner and faster with strained alkenes (Norbornene) compared to terminal alkynes.

-

-

Quench: Add HPLC mobile phase (water/0.1% TFA).

-

Final Purification: Semi-preparative HPLC.

Data Summary & Quality Control

The following parameters are typical for optimized syntheses using this route.

| Parameter | Value / Standard | Notes |

| Total Synthesis Time | 60 – 80 minutes | From EOB (End of Bombardment) to formulated tracer. |

| Decay-Corrected Yield (RCY) | 25% – 40% | Highly dependent on the peptide concentration in Step C. |

| Radiochemical Purity (RCP) | > 98% | Determined by analytical HPLC.[1] |

| Specific Activity | > 50 GBq/µmol | Comparable to standard SFB protocols. |

| Stability of | > 2 hours (in acidic/neutral media) | Rapidly degrades to nitrile oxide (and dimers) in base. |

Troubleshooting Guide

-

Low Yield in Step B (Chlorination): Ensure the oxime formation is complete before adding NCS. Residual aldehyde will not react with NCS. Ensure the pH is slightly acidic (HCl addition) to drive the chlorination.

-

Dimer Formation (Furoxan): If the final product contains a radioactive impurity at a high lipophilicity (late HPLC retention), this is likely the dimer of the nitrile oxide. Solution: Add the peptide before adding the base in Step C to ensure the dipole is trapped immediately upon generation.

Mechanistic Visualization: 1,3-Dipolar Cycloaddition

This diagram illustrates the electron flow during the critical conjugation step.

Caption: Mechanism of base-mediated activation and cycloaddition of [18F]F-BHC.

References

-

Glaser, M., & Årstad, E. (2007). "Click labeling" with 2-[18F]fluoroethylazide for positron emission tomography.[2] Bioconjugate Chemistry, 18(3), 989-993.[2] Link[3]

-

Zlatopolskiy, B. D., et al. (2012). Beyond azide–alkyne click reaction: easy access to 18F-labelled compounds via nitrile oxide cycloadditions.[4][5] Chemical Communications, 48(57), 7134-7136.[4] Link

-

Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.[6] Nature Protocols, 1(4), 1655-1661. Link

-

Kniess, T., et al. (2015). Radiosynthesis of 18F-labeled nitriles and their application in cycloaddition reactions. Bioorganic & Medicinal Chemistry, 23(15), 5028-5034. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. figshare.com [figshare.com]

- 4. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing dimerization of 4-fluorobenzonitrile oxide to furoxan

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Fluorobenzonitrile Oxide. This resource is designed to provide in-depth guidance and troubleshooting for researchers working with this highly reactive 1,3-dipole. The primary challenge in its application is the rapid, spontaneous dimerization to the corresponding furoxan (a 1,2,5-oxadiazole-2-oxide), a reaction that can significantly lower the yield of the desired product. This guide offers expert-driven solutions and foundational knowledge to help you mitigate this side reaction and achieve your synthetic goals.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction yield is very low, and I've isolated a major, unexpected byproduct.

-

Suggested Solution: Implement In Situ Generation. The most effective strategy to prevent dimerization is to generate the 4-fluorobenzonitrile oxide in situ—in the presence of the intended trapping agent (your dipolarophile, e.g., an alkene or alkyne). This ensures that the concentration of the free nitrile oxide remains extremely low at any given moment, kinetically favoring the desired intermolecular cycloaddition over the undesired dimerization. The nitrile oxide reacts with the dipolarophile as soon as it is formed.

Problem 2: I'm trying an in situ protocol, but I am still observing significant furoxan formation.

-

Probable Cause A: Slow Generation of the Nitrile Oxide. If the generation of the nitrile oxide is the rate-limiting step and your dipolarophile is not sufficiently reactive, the small amount of nitrile oxide that forms may still dimerize before it has a chance to react.

-

Suggested Solution A: Optimize the Generation Method. There are several methods to generate nitrile oxides. The classic approach is the dehydrohalogenation of the corresponding hydroximoyl halide (prepared from the oxime) with a non-nucleophilic base like triethylamine.[3][4] A more direct and often milder method is the oxidation of the parent 4-fluorobenzaldehyde oxime using an oxidant.

-

Actionable Step: Switch to a faster, milder oxidation system. For example, reagents like sodium hypochlorite (bleach) in a biphasic system or more modern methods using reagents like tert-butyl hypoiodite (t-BuOI) can offer rapid and clean generation under conditions that favor the cycloaddition.[5][6]

-

-

Probable Cause B: Poor Molar Ratio or Slow Addition. The relative concentrations of the generated nitrile oxide and the trapping agent are critical.

-

Suggested Solution B: Adjust Stoichiometry and Addition Rate.

-

Use an Excess of the Dipolarophile: Employing a 1.5 to 3-fold excess of the trapping agent can significantly push the kinetics in favor of the desired reaction.

-

Slow Addition of the Precursor/Oxidant: Instead of adding all at once, slowly add the base (for dehydrohalogenation) or the oxidant (for oxime oxidation) to the reaction mixture containing the precursor and the dipolarophile over several hours using a syringe pump. This keeps the instantaneous concentration of the nitrile oxide vanishingly small.

-

Problem 3: My starting material (4-fluorobenzaldehyde oxime) is being consumed, but I'm not forming the desired product or the furoxan dimer.

-

Probable Cause: This could indicate decomposition of the nitrile oxide to other byproducts or an issue with the reactivity of your chosen dipolarophile. Some highly hindered or electron-poor dipolarophiles may not react under the chosen conditions.

-

Suggested Solution: Validate Your System with a Control Reaction.

-

Perform a control experiment with a known, highly reactive dipolarophile such as styrene or norbornene. Successful formation of the corresponding isoxazoline will confirm that the nitrile oxide is being generated effectively.

-

If the control is successful, the issue lies with your specific dipolarophile. You may need to increase the reaction temperature (with caution, as this can also increase dimerization) or add a Lewis acid catalyst to activate the dipolarophile, if applicable to your system.[7]

-

Core Concepts & FAQs

Q1: Why is 4-fluorobenzonitrile oxide so prone to dimerization?

Nitrile oxides are inherently unstable 1,3-dipoles. The dimerization to form a stable six-membered furoxan ring is a thermodynamically favorable process.[8][9] Quantum-chemical studies show that the dimerization proceeds through a multi-step reaction involving a dinitrosoalkene-like intermediate.[1][8] The presence of an electron-withdrawing substituent like fluorine on the benzene ring can influence the energy barrier for this process. One study noted that for the XCNO series, the Gibbs free energy of activation for dimerization was lowest when X=F, suggesting a very fast reaction.[1]

Q2: What is the mechanism of dimerization?

The primary pathway for dimerization is a stepwise process that leads to the formation of a furoxan (1,2,5-oxadiazole-2-oxide). This is favored over a concerted [3+2] cycloaddition. The process involves the formation of a C-C bond between two nitrile oxide molecules to form a dinitrosoalkene intermediate, which then cyclizes.[8]

Q3: Can I synthesize and isolate 4-fluorobenzonitrile oxide?

While some sterically hindered nitrile oxides can be isolated as crystalline solids, 4-fluorobenzonitrile oxide is generally considered too reactive for isolation and storage.[3][4] Attempts to crystallize such reactive nitrile oxides are often complicated by their tendency to dimerize in solution before crystallization can occur.[4][10] Therefore, in situ generation is the standard and highly recommended approach.

Q4: Which method of in situ generation is best?

The choice depends on the stability of your dipolarophile and other functional groups in your molecule. The table below summarizes the two most common methods.

| Generation Method | Precursor | Reagents | Pros | Cons |

| Dehydrohalogenation | 4-Fluorobenzohydroximoyl Chloride | Et₃N, Pyridine | Well-established, reliable. | Requires pre-synthesis of the hydroximoyl chloride precursor. |

| Direct Oxidation | 4-Fluorobenzaldehyde Oxime | NaOCl (bleach), NCS, Oxone | One-pot procedure from the stable oxime, often milder conditions.[6] | Oxidant may be incompatible with sensitive functional groups. |

Validated Protocol: In Situ Generation and Cycloaddition

This protocol describes the in situ generation of 4-fluorobenzonitrile oxide from 4-fluorobenzaldehyde oxime via oxidation with sodium hypochlorite, and its subsequent trapping with styrene as a model dipolarophile.

Materials:

-

4-Fluorobenzaldehyde oxime

-

Styrene (or other dipolarophile)

-

Dichloromethane (DCM)

-

Aqueous sodium hypochlorite solution (household bleach, ~5-6%, check activity)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde oxime (1.0 eq) and styrene (2.0 eq) in dichloromethane. Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.

-

Slow Addition of Oxidant: Add the aqueous sodium hypochlorite solution (approx. 1.5 eq) dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours at room temperature. A syringe pump is recommended for a consistent, slow addition rate.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the 4-fluorobenzaldehyde oxime. The reaction is typically complete within 2-4 hours after the addition is finished.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water (2x) and saturated aqueous NaHCO₃ (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by column chromatography on silica gel to yield the desired 3-(4-fluorophenyl)-5-phenyl-4,5-dihydroisoxazole.

References

-

Mackay, D. D. S., & Tautermann, C. S. (2009). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 11(39), 8864-8874. [Link]

-

Francis, M. D., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]

-

Beltrame, P., et al. (1967). Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B: Physical Organic, 71-75. [Link]

-

Groundwater, P. W., et al. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones. ARKIVOC, 2000(5), 684-697. [Link]

-

Grundmann, C., et al. (1966). Über Nitriloxyde, IV. Dicyan-di-N-oxyd. Justus Liebigs Annalen der Chemie, 698(1), 1-10. [Link]

-

Grundmann, C., & Richter, R. (1968). Nitrile Oxides. IX. Basic Substituted Stable Nitrile Oxides. The Journal of Organic Chemistry, 33(1), 476-478. [Link]

-

Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]

-

Ali, D., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules, 25(11), 2583. [Link]

-

Kula, K., et al. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. International Journal of Molecular Sciences, 22(23), 12891. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

Pennington, W. T. (2005). Solid-State Chemistry of the Nitrile Oxides. American Chemical Society Petroleum Research Fund Annual Report. [Link]

- Torssell, K. B. G. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH Publishers.

-

Lee, J. W., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319. [Link]

-

Liguori, A., et al. (1990). A kinetic study of the 1,3-cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1681-1685. [Link]

-

McCarthy, T. D., et al. (2014). Benzonitrile Oxide Cycloadditions with Exocyclic Methylene Benzothiazepine Dioxides. Australian Journal of Chemistry, 67(3), 381-388. [Link]

-

Domingo, L. R., et al. (2021). Unveiling the Chemo- and Regioselectivity of the [3+2] Cycloaddition Reaction between 4-Chlorobenzonitrile Oxide and β-Aminocinnamonitrile. ChemistryOpen, 10(4), 450-458. [Link]

-

Curran, D. P. (1998). Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Angewandte Chemie International Edition, 37(9), 1174-1196. [Link]

-

Nagpal, L., et al. (2013). Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. Journal of Biological Chemistry, 288(19), 13599-13611. [Link]

-

Pennington, W. T. (2006). Solid-State Chemistry of the Nitrile Oxides. American Chemical Society Petroleum Research Fund Annual Report. [Link]

-

Schwalbe, M., et al. (2020). Inhibitor fluorination pattern tunes chemically induced protein dimerization. Communications Chemistry, 3(1), 1-11. [Link]

- BenchChem (2025). Preventing Dimerization of 4-Amino-2-chloronicotinonitrile. Technical Support Document.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie, 59(1), 27-31.

-

Kula, K., & Sadowski, M. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules, 26(4), 1059. [Link]

- El-Hamdi, M., et al. (2025). Bonding Evolution Theory Study of the [3+2] Cycloaddition Reaction Between Benzonitrile Oxide and Ethylenic Derivatives.

Sources

- 1. Dimerisation of nitrile oxides: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Report: Solid-State Chemistry of the Nitrile Oxides (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 5. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 6. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Report: Solid-State Chemistry of the Nitrile Oxides (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

avoiding hydrolysis of alpha-Chloro-4-fluorobenzaldoxime in moist air

Technical Support Center: Handling & Stability Guide for

Subject: Preventing Hydrolysis and Degradation of

Executive Summary: The Moisture Challenge

-Chloro-4-fluorobenzaldoxime (CAS: 351-05-3 / 42202-95-9) is a critical precursor for generating 4-fluorobenzonitrile oxide, a reactive dipole used in [3+2] cycloadditions (click chemistry) to synthesize isoxazoles.The Core Issue: This compound is an imidoyl chloride . Chemically, it is an "acid chloride equivalent." Just as benzoyl chloride reacts with water to form benzoic acid and HCl, this compound reacts with atmospheric moisture to form 4-fluorobenzohydroxamic acid and hydrochloric acid (HCl) .

Critical Directive:

"Moisture is the enemy. Even ambient humidity (40-60% RH) can degrade the compound within hours, turning a free-flowing white powder into a sticky, acidic paste."

Troubleshooting Hub: Diagnosing Your Issue

Use this Q&A section to identify if your sample has already been compromised.

Q1: "My sample has clumped together and smells acrid/pungent. Is it still usable?"

Diagnosis: Severe Hydrolysis. The Science: The acrid smell is Hydrogen Chloride (HCl) gas releasing from the crystal lattice. The clumping is caused by the formation of 4-fluorobenzohydroxamic acid , which is often hygroscopic and sticky when impure. Action:

-

Do NOT use for sensitive kinetic studies or precise stoichiometric reactions.

-

Salvage Protocol: If you have a large quantity (>5g), you can attempt recrystallization from anhydrous hexane/chloroform (check solubility first), but for milligram-scale synthesis, discard and buy fresh.

Q2: "I am getting low yields in my cycloaddition reaction. The NMR shows the starting material is gone, but the product isn't there."

Diagnosis: Premature Decomposition (Nitrile Oxide Dimerization). The Science: If the compound was stored in moist air and slightly warm conditions, it may have slowly eliminated HCl to form the nitrile oxide in the bottle. Without a dipolarophile (alkene/alkyne) present, the nitrile oxide dimerizes to form a furoxan (1,2,5-oxadiazole-2-oxide), which is an inert dead-end byproduct. Action:

-

Check your crude NMR for furoxan peaks (often distinct aromatic signals different from the oxime).

-

Prevention: Always generate the nitrile oxide in situ (in the reaction vessel), never in the stock bottle.

Q3: "The Safety Data Sheet (SDS) says 'Store at 2-8°C'. Can I store it in the general lab fridge?"

Diagnosis: High Risk of Moisture Contamination. The Science: General lab fridges have high humidity. When you take a cold bottle out into a warm lab, water condenses inside the bottle immediately upon opening. Action:

-

Protocol: Store the vial inside a secondary container (a jar with desiccant) within the fridge.

-

Equilibration: Allow the container to warm to room temperature before opening it to prevent condensation.

Technical Deep Dive: The Hydrolysis Mechanism

To understand why "moist air" is destructive, we must look at the molecular pathway. The imidoyl chloride carbon is highly electrophilic.

Pathway A: Direct Hydrolysis (Moist Air)

Water attacks the electrophilic carbon (

Pathway B: Dimerization (Base/Catalytic)

If any base is present (or if the HCl is trapped and catalyzes further reaction), the compound eliminates HCl to form the Nitrile Oxide . In the absence of a trap, this dimerizes.

Figure 1: Mechanism of moisture-induced degradation. The conversion releases HCl, which can further catalyze degradation or corrode metal spatulas.

Storage & Handling Protocols (SOPs)

Follow these protocols to ensure shelf-life integrity.

Table 1: Stability Matrix

| Condition | Estimated Stability | Outcome |

| Open Air (50% RH, 25°C) | < 24 Hours | Surface crust formation, HCl release. |

| Sealed Vial (No Desiccant) | 1-3 Months | Slow hydrolysis via trapped headspace moisture. |

| Desiccator (Drierite/CaSO₄) | 6-12 Months | Stable. |

| Inert Gas (Ar/N₂) + Cold (4°C) | > 2 Years | Optimal integrity. |

Protocol A: The "Double-Vial" Storage Method

Do not rely on the vendor's cap alone.

-

Place the original glass vial containing the oxime into a larger secondary jar (e.g., a wide-mouth HDPE bottle or glass jar).

-

Fill the void space in the secondary jar with indicating silica gel or Drierite .

-

Seal the outer jar tightly with Parafilm.

-

Store at 2-8°C.

Protocol B: Handling on the Bench

Avoid the "Open-Weigh-Close" cycle in humid labs.

-

Purge: If possible, flush the headspace of the bottle with Argon or Nitrogen before closing.

-

Tools: Use plastic or glass spatulas. Metal spatulas can corrode due to trace HCl on the solid surface, contaminating your sample with metal ions (Fe/Ni), which can interfere with subsequent catalytic steps.

-

Speed: Minimize exposure time. If weighing large amounts, dispense into a tared vial and close the stock bottle immediately.

Frequently Asked Questions (FAQs)

Q: Can I dry the compound if it gets wet?

A: Not easily. Heating it to dry it off (e.g., in an oven) will likely trigger the Lossen Rearrangement or nitrile oxide formation/decomposition. Vacuum drying at room temperature over

Q: Is the hydrolysis reversible?

A: No. You cannot easily turn the hydroxamic acid back into the chloro-oxime. You would need to treat it with

Q: Why does the SDS mention "Lachrymator"? A: Like many benzylic halides and acid chlorides, this compound is a potent mucous membrane irritant. The hydrolysis product (HCl) adds to this effect. Always handle in a fume hood.

References

-

PubChem. 4-Fluoro-N-hydroxybenzimidoyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]

- Liu, K.C., et al.Synthesis of Hydroxamic Acids. J. Org. Chem. 1980, 45, 5225. (Mechanistic basis for hydrolysis of imidoyl chlorides).

Technical Guide: Optimizing Base Selection for In Situ Nitrile Oxide Generation

Topic: Optimizing Base Selection for In Situ Nitrile Oxide Generation from Hydroximoyl Chlorides Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0

Introduction: The "Steady-State" Principle

The generation of nitrile oxides (in situ) typically involves the dehydrohalogenation of hydroximoyl chlorides. The critical challenge in this reaction is not the generation itself, but the rate of generation .

Nitrile oxides are unstable 1,3-dipoles. Once generated, they face a kinetic competition between two pathways:

-

Desired: 1,3-Dipolar Cycloaddition with an alkene/alkyne (Second-order:

). -

Undesired: Dimerization to furoxans (Second-order:

).

The Core Directive: To maximize yield, you must maintain a low steady-state concentration of the nitrile oxide. If the base is too strong or added too quickly, the local concentration of nitrile oxide spikes, favoring the dimerization pathway (which scales with the square of the concentration).

Module 1: Reaction Mechanics & Competing Pathways

The following diagram illustrates the kinetic competition you are managing through base selection.

Figure 1: Kinetic competition in nitrile oxide cycloadditions. High concentrations of the transient nitrile oxide favor the dimerization pathway.

Module 2: Base Selection Matrix

Do not default to Triethylamine (TEA) without analysis. Use this matrix to select the optimal base based on your substrate's electronic and steric profile.

Comparative Analysis of Common Bases

| Base Class | Specific Reagent | pKa (conj. acid) | Mechanism of Action | Best Use Case |

| Tertiary Amines | Triethylamine (TEA) | ~10.7 | Rapid deprotonation. Soluble in organic solvents. | Robust Substrates: When the dipolarophile is highly reactive (electron-rich alkenes) and can outcompete dimerization. |

| Sterically Hindered Amines | DIPEA (Hünig's Base) | ~11.0 | Slower proton abstraction due to sterics; suppresses nucleophilic side reactions. | Sensitive Substrates: When the hydroximoyl chloride is prone to nucleophilic attack or when using Lewis Acid catalysts. |

| Inorganic Carbonates | NaHCO₃ / K₂CO₃ | ~10.3 (HCO₃⁻) | Heterogeneous (surface-mediated) reaction. Slow release of nitrile oxide. | Slow Dipolarophiles: Essential for electron-deficient or sterically hindered alkenes. The slow release keeps [CNO] low, preventing dimerization. |

| Silver Salts | AgOAc / Ag₂CO₃ | N/A | Halophilicity-driven. Ag⁺ pulls Cl⁻, facilitating elimination without strong basicity. | Acid-Sensitive / Complex: High-value synthesis where mild conditions are required. Prevents basic hydrolysis of esters/amides. |

| Solid Supports | Basic Alumina / Fluoride on Silica | Varies | Surface-mediated. Acts as both base and HCl scavenger. | Purification-Free: When you need to filter off the base/salt to simplify workup. |

Why Inorganic Bases Often Win

While TEA is standard, biphasic systems (e.g., Ethyl Acetate/Water with NaHCO₃) or heterogeneous systems (DCM with solid K₂CO₃) are often superior for difficult cyclizations.

-

Mechanism: The base is not dissolved in the organic phase. The reaction occurs only at the interface or solid surface.

-

Result: This creates a "slow-release" mechanism, naturally enforcing high dilution of the nitrile oxide relative to the dipolarophile.

Module 3: Troubleshooting Guide

Scenario A: "I see a precipitate forming immediately, and my yield is low."

-

Diagnosis: Rapid Dimerization.

-

The Science: Nitrile oxides often dimerize to form furoxans, which are frequently crystalline solids (sometimes yellow/colored) and less soluble than the isoxazole product.

-

Solution:

-

Switch to Slow Addition: Do not add the base all at once. Dissolve the base in solvent and add it via syringe pump over 4–8 hours.

-

Change Base: Switch from TEA to solid K₂CO₃ or KF/Alumina . This forces the reaction to occur on the solid surface, throttling the generation rate.

-

Scenario B: "My hydroximoyl chloride is decomposing/hydrolyzing before reacting."

-

Diagnosis: Nucleophilic attack by the base.[1]

-

The Science: Unhindered bases like TEA or Pyridine can act as nucleophiles, attacking the electrophilic carbon of the hydroximoyl chloride (or the nitrile oxide) to form amidoximes or other byproducts.

-

Solution:

-

Use Steric Bulk: Switch to DIPEA (Hünig's Base) or 2,6-Lutidine . The steric hindrance prevents nucleophilic attack on the carbon while still allowing proton abstraction.

-

Use Silver Salts: AgOAc drives the reaction by affinity for Chloride (AgCl precipitation) rather than simple acid-base chemistry, avoiding nucleophilic issues entirely [1].

-

Scenario C: "The reaction works for styrene but fails for my internal alkene."

-

Diagnosis: Reactivity Mismatch.

-

The Science: Internal alkenes are sterically hindered and electronically less active. The rate of cycloaddition (

) drops significantly, allowing dimerization ( -

Solution:

-

High Dilution: Run the reaction at 0.05 M or lower.

-

Excess Dipolarophile: Use 5–10 equivalents of the alkene if possible.

-